REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([O:27][CH3:28])[cH:29][cH:30][c:31]1[CH2:32][N:6]1[CH2:7][c:8]2[n:9]([cH:19][n:20][c:21]2[C:22](=[O:23])[O:24][CH2:25][CH3:26])-[c:10]2[c:11]([cH:14][c:15]([F:18])[cH:16][cH:17]2)[C:12]1=[O:13].[OH:33][C:34]([C:35]([F:36])([F:37])[F:38])=[O:39]>>[NH:6]1[CH2:7][c:8]2[n:9]([cH:19][n:20][c:21]2[C:22](=[O:23])[O:24][CH2:25][CH3:26])-[c:10]2[c:11]([cH:14][c:15]([F:18])[cH:16][cH:17]2)[C:12]1=[O:13]
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Name
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CCOC(=O)c1ncn2c1CN(Cc1ccc(OC)cc1OC)C(=O)c1cc(F)ccc1-2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ncn2c1CN(Cc1ccc(OC)cc1OC)C(=O)c1cc(F)ccc1-2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ncn2c1CNC(=O)c1cc(F)ccc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |